molecular formula C15H13BrO2 B5737840 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde

3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde

Cat. No.: B5737840
M. Wt: 305.17 g/mol
InChI Key: DSRKQRVUZYZAMO-UHFFFAOYSA-N
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Description

3-Bromo-4-[(4-methylbenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde characterized by a bromine substituent at the 3-position, a 4-methylbenzyl ether group at the 4-position, and an aldehyde functional group at the 1-position. Its synthesis typically involves nucleophilic substitution reactions between substituted benzyl bromides and hydroxybenzaldehydes under basic conditions (e.g., K₂CO₃ in acetone or acetonitrile) .

Properties

IUPAC Name

3-bromo-4-[(4-methylphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-11-2-4-12(5-3-11)10-18-15-7-6-13(9-17)8-14(15)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRKQRVUZYZAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves the bromination of 4-[(4-methylbenzyl)oxy]benzaldehyde. One common method is the solvent-free bromination using 1,3-di-n-butylimidazolium tribromide as the brominating reagent . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using efficient and cost-effective brominating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, time, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(4-methylbenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzaldehydes depending on the nucleophile used.

    Oxidation Reactions: Major products include 3-bromo-4-[(4-methylbenzyl)oxy]benzoic acid and other oxidized derivatives.

    Reduction Reactions: Major products include 3-bromo-4-[(4-methylbenzyl)oxy]benzyl alcohol.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
3-Bromo-4-[(4-methylbenzyl)oxy]benzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its bromine atom enhances reactivity, facilitating various chemical transformations. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic chemists.

Reactions Overview

Reaction Type Description Example Products
Oxidation Conversion of aldehyde to carboxylic acid3-Bromo-4-[(4-methylbenzyl)oxy]benzoic acid
Reduction Reduction of aldehyde to alcohol3-Bromo-4-[(4-methylbenzyl)oxy]benzyl alcohol
Substitution Replacement of bromine with other functional groupsVarious substituted derivatives

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial and anticancer activities. For instance, studies have shown that brominated compounds can interact with cellular targets, potentially leading to the inhibition of tumor growth and microbial proliferation.

Case Study: Anticancer Activity

A study focusing on the anticancer properties of brominated benzaldehydes reported that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the bromine atom is believed to enhance the compound's binding affinity to target proteins involved in cell cycle regulation.

Medicinal Chemistry

Lead Compound for Drug Development
Due to its unique structural features, this compound is being explored as a lead compound in drug development. Its ability to modulate biological pathways makes it a candidate for treating various diseases, including inflammatory conditions and cancer.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in producing specialty chemicals and materials with tailored properties. Its unique reactivity profile allows for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the presence of the bromine atom and the aldehyde group, which can participate in various electrophilic and nucleophilic reactions. The molecular targets and pathways involved in its biological activities are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde, highlighting structural variations, physicochemical properties, and biological activities:

Compound Name Substituents Molecular Formula CAS No. Key Properties/Activities Reference
This compound 3-Br, 4-(4-methylbenzyloxy), 1-CHO C₁₅H₁₃BrO₂ N/A Intermediate for antitumor agents; ALDH1A3 inhibition potential
3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde 3-Br, 4-(3-fluorobenzyloxy), 5-OCH₃, 1-CHO C₁₅H₁₂BrFO₃ 346459-51-6 Enhanced lipophilicity due to fluorine; used in kinase inhibitor studies
3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde 4-F instead of 4-CH₃ C₁₅H₁₂BrFO₃ N/A Improved metabolic stability; explored in antimalarial drug development
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde 4-Cl substituent C₁₅H₁₂BrClO₃ 345983-02-0 Higher electrophilicity; tested in PDE2 inhibitor synthesis
3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzaldehyde 3,5-diCH₃ on benzyl ring C₁₆H₁₅BrO₂ 1135283-80-5 Steric hindrance reduces reaction rates; used in asymmetric catalysis studies
4-((5-Morpholinopentyl)oxy)benzaldehyde Morpholine-pentyl chain C₁₆H₂₂BrNO₃ N/A Increased solubility in polar solvents; calcium flux modulation activity

Key Observations :

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance the electrophilicity of the aldehyde group, facilitating nucleophilic additions (e.g., formation of Schiff bases) .
  • Methyl or methoxy groups (e.g., 5-OCH₃) increase steric bulk, slowing reaction kinetics but improving metabolic stability .

Biological Activity Trends: Analog 3-bromo-4-(dipropylamino)benzaldehyde (ALDH1A3 IC₅₀ = 0.8 µM) demonstrates that replacing the benzyloxy group with an amine enhances inhibitory potency against aldehyde dehydrogenases (ALDHs) . The 4-methylbenzyloxy group in the target compound balances lipophilicity (logP ~3.2) and membrane permeability, making it suitable for central nervous system-targeted drug candidates .

Synthetic Challenges :

  • Halogenated analogs (e.g., 3-fluoro or 4-chloro derivatives) require stringent temperature control during synthesis to avoid dehalogenation .
  • Multi-step purifications (e.g., column chromatography or recrystallization) are often necessary for compounds with bulky substituents .

Biological Activity

3-Bromo-4-[(4-methylbenzyl)oxy]benzaldehyde is an aromatic aldehyde with significant potential in medicinal chemistry and biological research. Its structure allows for various interactions with biological targets, making it a subject of interest for its pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant case studies.

This compound is characterized by the presence of a bromine atom and an aldehyde functional group, which contribute to its reactivity. The compound can undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, which are crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors in biological systems. The bromine atom enhances the electrophilic nature of the aldehyde, allowing it to form covalent bonds with nucleophiles in proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate access. This mechanism is particularly relevant in the context of metabolic pathways where enzyme regulation is critical.
  • Receptor Modulation : It could also modulate receptor activity, influencing signal transduction pathways that are vital for cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents .
  • Anti-inflammatory Effects : There is evidence supporting its potential use in reducing inflammation, which is crucial for treating various chronic diseases .
  • Antitumor Activity : Some derivatives of benzaldehyde compounds have shown promise in anticancer research, indicating that this compound could have similar effects .

Case Studies and Research Findings

Several studies have explored the biological activities of related benzaldehyde derivatives, providing insights into the potential applications of this compound.

Study 1: Antimicrobial Activity

A study investigated a series of substituted benzaldehydes for their inhibitory effects on xanthine oxidase (XO), an enzyme involved in oxidative stress. The results indicated that modifications at specific positions on the benzene ring significantly enhanced inhibitory activity. This suggests that similar modifications on this compound could lead to increased antimicrobial efficacy .

Study 2: Antitumor Potential

Research on derivatives of benzaldehydes demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar structural motifs showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15 μM to over 100 μM across different cancer types. This highlights the necessity for further exploration into the antitumor capabilities of this compound .

Data Table: Biological Activities Comparison

CompoundActivity TypeIC50 (μM)Reference
Benzaldehyde Derivative AAntimicrobial<10
Benzaldehyde Derivative BAntitumor25
This compoundPotentially Antimicrobial/Anti-inflammatoryTBDOngoing Research

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